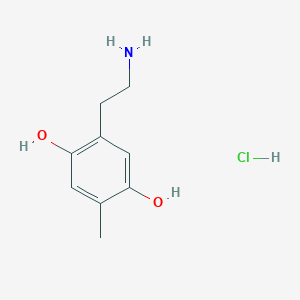
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminoethyl group attached to a methylbenzene ring, which also contains two hydroxyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride can be achieved through several methods. One common approach involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogenation or metal-hydride reduction . Another method includes the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities using RANEY® Nickel catalyst or ZnCl2/NaBH4 . These methods are efficient and can be performed on a gram scale.
Chemical Reactions Analysis
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen, metal catalysts (such as Pt or Ni), and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit serine proteases by covalently modifying the hydroxyl group of serine residues, leading to the formation of a stable sulfonyl enzyme derivative . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride can be compared with other aromatic amines and substituted benzene derivatives. Similar compounds include:
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
88440-95-3 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-methylbenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-4-9(12)7(2-3-10)5-8(6)11;/h4-5,11-12H,2-3,10H2,1H3;1H |
InChI Key |
QAKJJMFZPVDNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14401718.png)
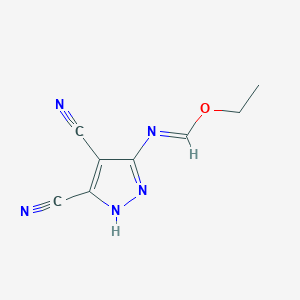
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
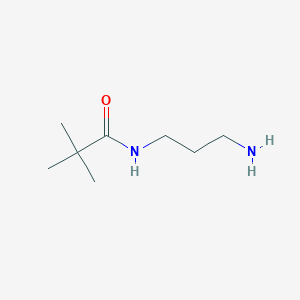
![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
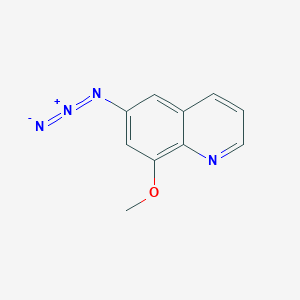
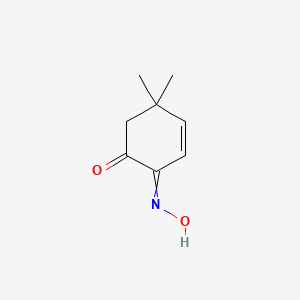
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
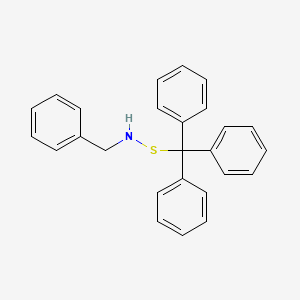
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

